3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid is a fluorinated bicyclic compound with the molecular formula C6H7FO2. It is characterized by its unique bicyclo[1.1.1]pentane structure, which consists of three carbon atoms forming a triangular core with a fluorine atom and a carboxylic acid group attached to the structure. This compound is of interest in various fields of research due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid typically involves the decarboxylative fluorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. This process can be carried out using silver nitrate and a fluorinating agent under controlled conditions . The reaction is usually performed under an argon atmosphere to prevent oxidation and other side reactions. The reaction mixture is monitored using thin-layer chromatography (TLC) and the product is purified using column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride and alkyl halides can be used for substitution reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products
Substitution: Substituted bicyclo[1.1.1]pentane derivatives.
Reduction: Bicyclo[1.1.1]pentane-1-methanol or bicyclo[1.1.1]pentane-1-aldehyde.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Scientific Research Applications
3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying the effects of fluorine substitution in biological systems.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound can be used in the development of new materials with unique properties due to the presence of the fluorine atom.
Mechanism of Action
The mechanism of action of 3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors, potentially altering its binding affinity and activity. The bicyclo[1.1.1]pentane structure provides rigidity, which can affect the compound’s overall conformation and interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane-1-carboxylic acid: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
3-Chlorobicyclo[1.1.1]pentane-1-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and properties.
3-Bromobicyclo[1.1.1]pentane-1-carboxylic acid: Contains a bromine atom, which can affect its reactivity and applications.
Uniqueness
3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to participate in hydrogen bonding, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FO2/c7-6-1-5(2-6,3-6)4(8)9/h1-3H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOUAQUBJPKQON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146038-53-1 |
Source
|
Record name | 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.